PFI-2 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

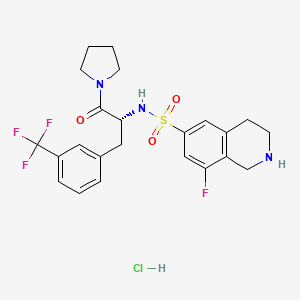

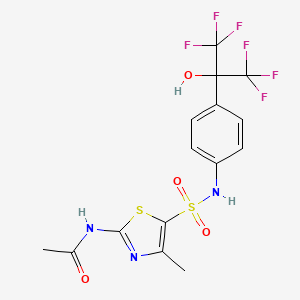

PFI-2 hydrochloride is a potent and selective inhibitor of the enzyme lysine methyltransferase 7 (SETD7). This compound has shown significant potential in scientific research, particularly in the study of chronic kidney disease and inflammation response in the development of renal fibrosis . This compound is known for its high inhibitory activity, with an IC50 value of 2.0 nM .

Mecanismo De Acción

Target of Action

PFI-2 hydrochloride is a potent, selective, and cell-active inhibitor of the methyltransferase activity of human SETD7 . SETD7, also known as SET domain containing (lysine methyltransferase) 7, is implicated in multiple signaling and disease-related pathways with a broad diversity of reported substrates .

Mode of Action

This compound exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism . It occupies the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and makes direct contact with the donor methyl group of the cofactor, S-adenosylmethionine .

Biochemical Pathways

The inhibition of SETD7 by this compound affects various biochemical pathways. One of the key pathways influenced is the Hippo signaling pathway . The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation contributes to tumorigenesis.

Result of Action

The inhibition of SETD7 by this compound leads to molecular and cellular effects such as the inhibition of YAP nuclear translocation and function following the activation of the Hippo signaling pathway in MCF7 cells . This can have significant implications in the context of cancer biology, as the Hippo pathway and YAP play crucial roles in cell proliferation and apoptosis.

Análisis Bioquímico

Biochemical Properties

PFI-2 Hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of SETD7 . SETD7 is a lysine methyltransferase, an enzyme that transfers a methyl group to the lysine residues of proteins . By inhibiting SETD7, this compound can modulate the methylation status of these proteins, thereby influencing their function .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating the activity of SETD7, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to SETD7, inhibiting its methyltransferase activity . This can lead to changes in gene expression and the function of proteins that are substrates of SETD7 .

Metabolic Pathways

This compound is involved in the metabolic pathway of lysine methylation, where it interacts with the enzyme SETD7

Métodos De Preparación

Synthetic Routes and Reaction Conditions: PFI-2 hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed by reacting a pyrrolidine derivative with a trifluoromethylphenyl compound.

Introduction of functional groups: Functional groups such as sulfonamide and fluorine are introduced to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistent quality and yield. Key steps include:

Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: PFI-2 hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents such as alkyl halides and aryl halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

PFI-2 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the role of lysine methyltransferase 7 in various biochemical pathways.

Biology: Investigated for its potential to modulate gene expression and protein function through inhibition of lysine methyltransferase 7.

Medicine: Explored for its therapeutic potential in treating chronic kidney disease and reducing inflammation in renal fibrosis.

Industry: Utilized in the development of new drugs and therapeutic agents targeting lysine methyltransferase 7

Comparación Con Compuestos Similares

PFI-2 hydrochloride is unique in its high selectivity and potency as a lysine methyltransferase 7 inhibitor. Similar compounds include:

Cyproheptadine: An inhibitor of lysine methyltransferase 7 with an IC50 value of 3.4 μM.

PFI-7 hydrochloride: Another selective inhibitor of lysine methyltransferase 7 with different structural features.

PFI-3: A compound with similar inhibitory activity but different selectivity profiles

This compound stands out due to its high inhibitory activity and selectivity, making it a valuable tool in scientific research and potential therapeutic applications .

Propiedades

IUPAC Name |

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)